molecular formula C9H10F2O2 B13721166 2,4-Difluoro-6-isopropoxyphenol

2,4-Difluoro-6-isopropoxyphenol

Cat. No.: B13721166
M. Wt: 188.17 g/mol
InChI Key: GNBQQIPFZWFZDT-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-isopropoxyphenol is an organic compound with the molecular formula C9H10F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-isopropoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenol derivative, such as 2,4-difluorophenol.

    Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated phenols.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2,4-Difluoro-6-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the isopropoxy group influences its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: Lacks the isopropoxy group, making it less hydrophobic.

    2,4-Difluoro-6-methoxyphenol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.

    2,4-Difluoro-6-ethoxyphenol: Contains an ethoxy group, which has different steric and electronic effects compared to the isopropoxy group.

Uniqueness

2,4-Difluoro-6-isopropoxyphenol is unique due to the combination of fluorine atoms and the isopropoxy group, which imparts distinct chemical and physical properties. This combination enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2,4-difluoro-6-propan-2-yloxyphenol

InChI

InChI=1S/C9H10F2O2/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5,12H,1-2H3

InChI Key

GNBQQIPFZWFZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)F)F)O

Origin of Product

United States

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